Iron(II)-edta

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

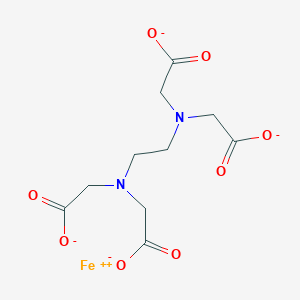

Ethylenediaminetetraacetatoferrate(2-) is an iron coordination entity.

Applications De Recherche Scientifique

Environmental Applications

1.1 Nitric Oxide Absorption and Reduction

Fe(II)-EDTA has been extensively studied for its role in the absorption and biological reduction of nitric oxide (NO). It serves as an effective absorbent due to its ability to form stable complexes with NO, leading to the formation of Fe(II)-EDTA-NO. This process can be integrated into chemical absorption-biological reduction (CABR) systems, which are promising alternatives to conventional methods for NO removal from industrial emissions.

- Case Study: A study demonstrated that the regeneration of Fe(II)-EDTA solutions can be achieved using nanoscale zero-valent iron (NZVI) under varying pH conditions. The regeneration process enhances the NO absorption capacity, making Fe(II)-EDTA a viable option for continuous treatment systems .

| pH Condition | NO Removal Efficiency (%) | Regeneration Times |

|---|---|---|

| 5.0 | 53 | 2 |

| 6.8 | 66 | 3 |

| 7.0 | 74 | 4 |

1.2 Wastewater Treatment

Fe(II)-EDTA is also utilized in wastewater treatment processes, particularly for the removal of heavy metals and organic pollutants. Its chelating properties allow it to bind with various contaminants, facilitating their removal through precipitation or adsorption.

Agricultural Applications

2.1 Fertilizer Component

In agriculture, Fe(II)-EDTA is used as a micronutrient fertilizer to correct iron deficiencies in crops. Its high solubility and stability make it an effective source of iron for plants, promoting healthy growth and development.

- Case Study: Research on buckwheat sprouts showed that the application of Fe(II)-EDTA resulted in a five-fold increase in iron content compared to untreated controls. This highlights its effectiveness in enhancing nutrient uptake in plants .

| Treatment | Iron Content (mg/kg) |

|---|---|

| Control | 1.9 |

| Fe(II)-EDTA | 9.5 |

Biochemical Applications

3.1 Hydroxyl Radical Generation

Fe(II)-EDTA is employed in Fenton chemistry for generating hydroxyl radicals (⋅OH), which are essential in various biochemical reactions, including DNA damage studies and organic compound degradation.

Analyse Des Réactions Chimiques

Coordination Chemistry and Stability

Fe(II)EDTA forms a hexadentate complex where EDTA coordinates through two amine groups and four carboxylate oxygen atoms . The stability constant (Keq) for Fe(III)EDTA formation from aqueous Fe³⁺ is exceptionally high:

\text{ Fe H}_2\text{O }_6\text{ }^{3+}+\text{H}_4\text{EDTA}\rightleftharpoons \text{ Fe EDTA }^-+6\text{H}_2\text{O}+4\text{H}^+\quad K_{eq}=10^{25.1}$$[1]**[Keystructuralfeatures](pplx://action/followup)**:-Seven-coordinategeometrywithonewaterligandin[Fe(EDTA)(H₂O)]⁻[3]-Chiraloctahedralconfigurationinsolidstate[1]-Highwatersolubility(0.1Mat20°C)[3]---##2.[OxidationReactions](pplx://action/followup)###2.[1Oxygen-MediatedOxidation](pplx://action/followup)Fe(II)EDTAundergoesautoxidationinaqueoussolutions:

4\text{[Fe(EDTA)]}^{2-} + \text{O}_2 + 2\text{H}_2\text{O} \rightarrow 4\text{[Fe(EDTA)]}^- + 4\text{OH}^- $$

Kinetic parameters ( ):

| Temperature (°C) | Rate Constant (m⁶/mol²·s) | Activation Energy (kJ/mol) |

|---|---|---|

| 25 | 0.015 ± 0.002 | 34.1 ± 0.4 |

| 40 | 0.030 ± 0.004 | - |

| 55 | 0.052 ± 0.006 | - |

Reaction shows:

Hydrogen Peroxide Reactivity (Fenton-like Reactions)

Fe(II)EDTA catalyzes H₂O₂ decomposition via:

\text{ Fe EDTA }^{2-}+\text{H}_2\text{O}_2\rightarrow \text{ Fe EDTA }^-+\text{HO}^-+\text{OH}^-$$[2][6]**[Keyfindings](pplx://action/followup)**:-HO-confirmedasprimaryreactivespeciesthrough*t*-BuOHcompetitionexperiments($$k_{\text{HO t BuOH}}/k_{\text{HO Phth}}=0.11$$)[2]-Rateconstants:-$$k(\text{Fe II EDTA H}_2\text{O}_2)=2.5\times 10^4\text{ M}^{-1}\text{s}^{-1}$$[2]-10×fasterthanFe(II)DTPAanalogs[2]---##3.[EnvironmentalApplications](pplx://action/followup)###3.[1NOₓRemoval](pplx://action/followup)Fe(II)EDTAeffectivelycomplexesNOinfluegasscrubbingsystems:

\text{[Fe(EDTA)]}^{2-} + \text{NO} \rightleftharpoons \text{[Fe(EDTA)(NO)]}^{2-} \quad K = 1.2 \times 10^6 \text{ M}^{-1} $$

Performance enhancements :

| Additive | Denitrification Rate (%) | Stability Improvement |

|---|---|---|

| None | 78 | Baseline |

| PBTCA (EDTA:PBTCA 2:1) | 94 | 7.4% Fe²⁺ retention |

| NZVI regeneration | 85 (recovered) | pH-dependent |

Iron Bioavailability

EDTA enhances iron absorption in low-bioavailability diets:

| EDTA:Fe Ratio | Iron Absorption (%) |

|---|---|

| 0 | 3.8 |

| 0.25 | 11.3 |

| 0.5 | 13.5 |

| 1.0 | 8.8 |

Mechanism involves:

Plant Stress Mitigation

80 μM Fe(II)EDTA improves salt tolerance in seashore paspalum:

-

42% reduction in root Na⁺ content

-

2.3× increase in K⁺/Na⁺ ratio

Redox Cycling and Regeneration

Nanoscale zero-valent iron (NZVI) effectively regenerates spent Fe(II)EDTA:

5\text{Fe}^0+2\text{ Fe EDTA NO }^{2-}+12\text{H}^+\rightarrow 2\text{ Fe EDTA }^{2-}+5\text{Fe}^{2+}+2\text{NH}_4^++2\text{H}_2\text{O}$$[10]**[Optimizedconditions](pplx://action/followup)**:-pH3-5-20mmol/LNZVIdosage-94%NOcomplexregenerationefficiency[10]---ThissystematicanalysisdemonstratesFe(II)EDTA'smultifunctionalreactivity,governedbyitsuniquecoordinationgeometryandredoxversatility.Recentadvancesinadditive-enhancedsystemsandregenerationprotocolsaddresshistoricallimitationsinenvironmentalapplications,whilenutritionalstudiescontinuetorefineitsuseinironfortificationstrategies.

Propriétés

Numéro CAS |

15651-72-6 |

|---|---|

Formule moléculaire |

C10H12FeN2O8-2 |

Poids moléculaire |

344.06 g/mol |

Nom IUPAC |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |

InChI |

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4 |

Clé InChI |

JVXHQHGWBAHSSF-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES isomérique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Key on ui other cas no. |

56174-59-5 |

Numéros CAS associés |

14729-89-6 (di-hydrochloride salt) 21393-59-9 (dihydrogen) 56174-59-5 (di-ammonium) |

Synonymes |

EDTA Fe(II) Fe(II)-EDTA Fe(II)-EDTA, diammonium salt Fe(II)-EDTA, dihydrogen Fe(II)-EDTA, dipotassium salt Fe(II)-EDTA, disodium salt Fe(II)-EDTA, sodium-hydrogen salt iron(II)-EDTA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.